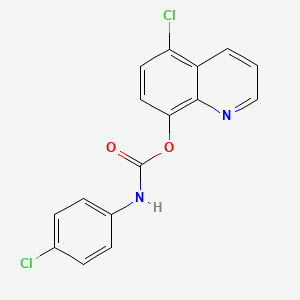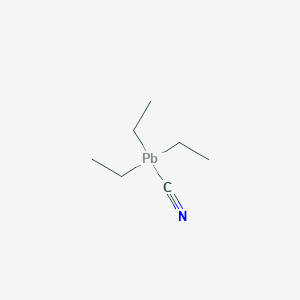![molecular formula C22H16FN3O3S2 B11945608 2-[(4-fluorophenyl)sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B11945608.png)
2-[(4-fluorophenyl)sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(4-fluorophenyl)sulfonyl]amino}-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core with additional functional groups, including a fluorophenyl sulfonyl group and a phenyl thiazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-fluorophenyl)sulfonyl]amino}-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Amidation: The final step involves the coupling of the sulfonylated thiazole with 2-aminobenzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
2-{[(4-fluorophenyl)sulfonyl]amino}-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with various enzymes and receptors, providing insights into its mechanism of action.
作用機序
The mechanism of action of 2-{[(4-fluorophenyl)sulfonyl]amino}-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the thiazole and benzamide moieties contribute to the overall binding affinity and specificity. This compound may inhibit or modulate the activity of its targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-{[(4-chlorophenyl)sulfonyl]amino}-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
- 2-{[(4-bromophenyl)sulfonyl]amino}-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
- 2-{[(4-methylphenyl)sulfonyl]amino}-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Uniqueness
The presence of the fluorine atom in 2-{[(4-fluorophenyl)sulfonyl]amino}-N-(4-phenyl-1,3-thiazol-2-yl)benzamide imparts unique properties, such as increased metabolic stability and enhanced binding interactions with biological targets, compared to its chloro, bromo, and methyl analogs. This makes it a valuable compound for further research and potential therapeutic applications.
特性
分子式 |
C22H16FN3O3S2 |
|---|---|
分子量 |
453.5 g/mol |
IUPAC名 |
2-[(4-fluorophenyl)sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C22H16FN3O3S2/c23-16-10-12-17(13-11-16)31(28,29)26-19-9-5-4-8-18(19)21(27)25-22-24-20(14-30-22)15-6-2-1-3-7-15/h1-14,26H,(H,24,25,27) |
InChIキー |
CBETYIIGANGMOI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


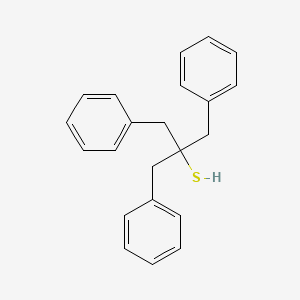
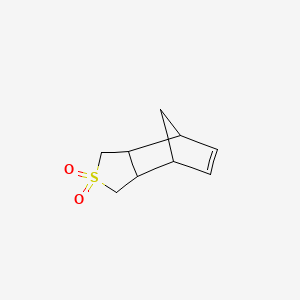

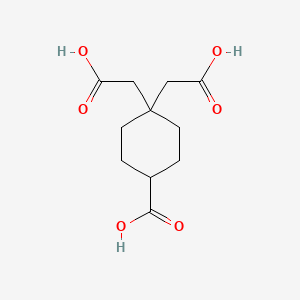
![N~1~-[2-(4-methoxyphenyl)-4-quinolinyl]-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine hydrobromide](/img/structure/B11945553.png)

![N-((1E,4E)-4-[(phenylsulfonyl)imino]-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B11945563.png)
